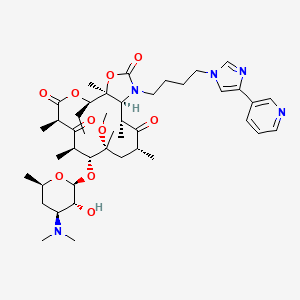
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester, also known as ACE or Aceclidine, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. This compound belongs to the family of acetylcholine analogs and acts as a muscarinic receptor agonist.
Mechanism of Action
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester acts as a muscarinic receptor agonist, which means that it binds to and activates the muscarinic receptors in the body. Muscarinic receptors are found in various tissues throughout the body, including the brain, heart, lungs, and gastrointestinal tract. Activation of these receptors leads to various physiological responses, such as increased secretion of saliva and gastric acid, decreased heart rate, and smooth muscle contraction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. This compound has also been shown to increase the activity of cholinesterase, an enzyme that breaks down acetylcholine in the body. This leads to an increase in the availability of acetylcholine, which can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester in lab experiments is its high specificity for muscarinic receptors. This allows researchers to study the effects of muscarinic receptor activation without the confounding effects of other neurotransmitters. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester. One potential application of this compound is in the treatment of Alzheimer's disease, a condition characterized by cognitive decline and memory loss. This compound has been shown to have a positive effect on memory and cognitive function in animal studies, and further research is needed to determine its potential use in the treatment of Alzheimer's disease.
Another potential application of this compound is in the treatment of glaucoma. This compound has been shown to reduce intraocular pressure in animal studies, and further research is needed to determine its potential use in the treatment of glaucoma in humans.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. It acts as a muscarinic receptor agonist and has been shown to have a positive effect on memory, learning, and cognitive function. This compound has also been studied for its potential use in the treatment of glaucoma. While there are some limitations to its use in lab experiments, this compound has several potential future directions for research, including its use in the treatment of Alzheimer's disease and glaucoma.
Synthesis Methods
The synthesis of 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester involves the reaction of 4-amino-2,6-dichlorobenzoic acid with diethylaminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have a positive effect on memory, learning, and cognitive function in animal studies. This compound has also been studied for its potential use in the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to vision loss.
Properties
| 173923-92-7 | |
Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.20022 |
synonyms |
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



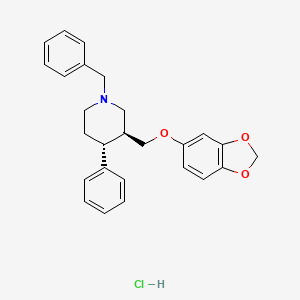
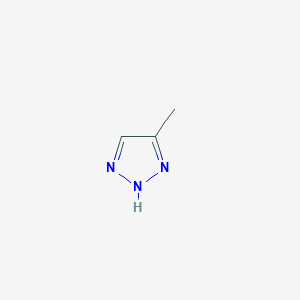

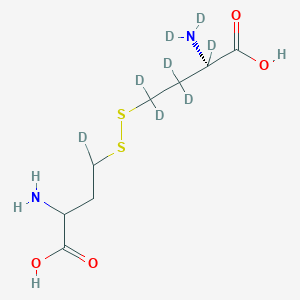
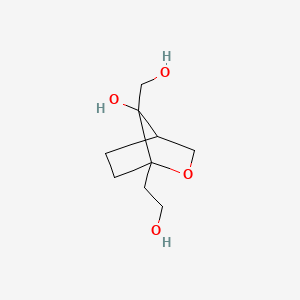
![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

